![molecular formula C12H9BrClNO2 B5694703 5-bromo-N-(2-chlorobenzyl)-2-furamide](/img/structure/B5694703.png)
5-bromo-N-(2-chlorobenzyl)-2-furamide
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Description
"5-bromo-N-(2-chlorobenzyl)-2-furamide" likely belongs to a class of compounds with significant pharmacological interest due to the presence of a furamide (furan amide) moiety, which is known for a variety of biological activities. Such compounds often exhibit a range of interactions with biological systems, making them potential candidates for drug development.
Synthesis Analysis
The synthesis of related furan derivatives, such as 2,5-diimino-furans, can be achieved through palladium-catalyzed cyclization of bromoacrylamides with isocyanides, suggesting a potential pathway for synthesizing compounds like "this compound" (Jiang et al., 2014).
Mechanism of Action
Target of Action
It’s structurally similar to certain indole derivatives , which are known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to bind to their targets and initiate a cascade of biochemical reactions .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound is classified as a small molecule , which typically have good bioavailability due to their size and structure.
Result of Action
Based on its structural similarity to indole derivatives, it may exhibit a broad spectrum of biological activities .
properties
IUPAC Name |
5-bromo-N-[(2-chlorophenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c13-11-6-5-10(17-11)12(16)15-7-8-3-1-2-4-9(8)14/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYSOTGPGNSGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(O2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330698 |
Source
|
Record name | 5-bromo-N-[(2-chlorophenyl)methyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792771 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
690989-53-8 |
Source
|
Record name | 5-bromo-N-[(2-chlorophenyl)methyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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